![molecular formula C11H10Cl2O B8251377 2,2-Dichloro-3-methyl-3-phenylcyclobutan-1-one](/img/structure/B8251377.png)
2,2-Dichloro-3-methyl-3-phenylcyclobutan-1-one
Overview
Description
2,2-Dichloro-3-methyl-3-phenylcyclobutan-1-one is a useful research compound. Its molecular formula is C11H10Cl2O and its molecular weight is 229.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Antimicrobial Activity : A study conducted by Yilmaz and Cukurovalı (2003) synthesized Schiff base ligands containing cyclobutane rings, which showed significant antimicrobial activities against various microorganisms (Yilmaz & Cukurovalı, 2003). Similarly, Ahmedzade et al. (2003) reported the synthesis of Thiazole-2(3H)-thiones containing trisubstituted cyclobutane rings, which also exhibited antimicrobial activities (Ahmedzade et al., 2003).
Material Science and Photoreactivity : Kinder (2000) explored the photochemistry of related cyclobutane derivatives, which is significant for understanding the photoreactive properties of such compounds (Kinder, 2000). In another study, Hu et al. (2015) investigated a Zn(II) coordination polymer which underwent a photodimerization reaction, indicating potential applications in material science (Hu et al., 2015).
Pharmaceutical Applications : The synthesis of compounds related to 2,2-Dichloro-3-methyl-3-phenylcyclobutan-1-one has implications in pharmaceutical research. For instance, Ikunaka et al. (2002) described an enantioselective synthesis of a central intermediate of Nelfinavir, an anti-HIV drug (Ikunaka et al., 2002).
Thermal and Photophysical Properties : Studies on the thermal properties and photoreactivity of related cyclobutane derivatives provide insights into their stability and potential applications in various chemical processes. Doering et al. (2001) investigated the thermal reactions of cyclobutanes substituted by polyenes, which contributes to understanding the stability and reactivity of these compounds (Doering et al., 2001).
properties
IUPAC Name |
2,2-dichloro-3-methyl-3-phenylcyclobutan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c1-10(7-9(14)11(10,12)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMLSFNFUIKJRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1(Cl)Cl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloro-3-methyl-3-phenylcyclobutanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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